molecular formula C18H16FN3O2 B2380109 7-Fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide CAS No. 478043-11-7

7-Fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide

Cat. No.: B2380109
CAS No.: 478043-11-7
M. Wt: 325.343
InChI Key: ZCJIUGRXQPCVPN-UHFFFAOYSA-N
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Description

7-Fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a fluoro group at the 7th position, a 4-methylbenzyl group at the 1st position, and a carbohydrazide group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the 4-Methylbenzyl Group: This step involves the alkylation of the quinoline nitrogen with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Carbohydrazide Group: The final step involves the reaction of the quinoline derivative with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-oxo group, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the 4-oxo group can be achieved using reducing agents such as sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of 4-hydroxyquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-Fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other pharmacologically active molecules.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide involves the inhibition of specific enzymes or receptors. The fluoro group enhances the binding affinity of the compound to its molecular targets, while the carbohydrazide group facilitates interactions with active sites of enzymes. This results in the inhibition of enzyme activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but lacks the 4-methylbenzyl and carbohydrazide groups.

    1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide: Similar structure but lacks the fluoro group.

    7-Fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydroquinoline: Similar structure but lacks the carbohydrazide group.

Uniqueness

7-Fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide is unique due to the presence of all three functional groups (fluoro, 4-methylbenzyl, and carbohydrazide) in its structure. This combination enhances its binding affinity and specificity towards molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

7-fluoro-1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-11-2-4-12(5-3-11)9-22-10-15(18(24)21-20)17(23)14-7-6-13(19)8-16(14)22/h2-8,10H,9,20H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJIUGRXQPCVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=C(C=C3)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328067
Record name 7-fluoro-1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478043-11-7
Record name 7-fluoro-1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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